molecular formula C22H15N3OS B12926293 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-42-8

3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12926293
CAS No.: 82450-42-8
M. Wt: 369.4 g/mol
InChI Key: QLMCUUJWFIHFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a synthetic small molecule based on a quinazolinone core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a benzothiazole substituent at the 3-position, a structural motif commonly associated with diverse biological activities. Quinazolinone and benzothiazole derivatives are extensively researched for their potential pharmacological properties, including antitumor, anticancer, antimicrobial, and anti-inflammatory activities . The specific structural hybridization in this compound makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and infectious disease studies. Its mechanism of action is likely targeted toward specific enzymes or cellular pathways, a characteristic common to this class of molecules, though the precise target should be verified through experimental profiling . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability and activity for their specific applications.

Properties

CAS No.

82450-42-8

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c1-14-11-12-18-19(13-14)27-22(24-18)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3

InChI Key

QLMCUUJWFIHFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is its potential as an anticancer agent. Research has indicated that derivatives of quinazoline compounds exhibit notable cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that certain quinazoline derivatives, including those similar to this compound, exhibited significant antiproliferative activity against human cancer cells, suggesting that modifications in the benzothiazole moiety can enhance their efficacy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in the field of infectious diseases.

Research Findings:
A review highlighted the synthesis of various benzothiazole-based compounds and their evaluation against pathogenic microorganisms. The findings indicated that modifications to the benzothiazole structure could lead to enhanced antimicrobial potency .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of benzothiazole derivatives, including this compound. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Example Study:
In a study assessing neuroprotective effects, certain derivatives demonstrated the ability to inhibit neuronal cell death induced by oxidative stress, indicating their potential utility in treating neurodegenerative diseases .

Antidiabetic Activity

Another area of interest is the compound's potential role in managing diabetes. Some studies have shown that benzothiazole derivatives can act as inhibitors for enzymes linked to glucose metabolism.

Clinical Implications:
Research on related compounds has indicated significant antidiabetic activity, with some derivatives lowering plasma glucose levels in diabetic models. This suggests that this compound may also have similar effects worth investigating further .

Synthesis and Structural Modifications

The synthesis of this compound often involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity.

Synthesis Techniques:
Common methods include condensation reactions and coupling techniques that facilitate the introduction of different functional groups onto the quinazoline and benzothiazole moieties. These modifications are crucial for optimizing the compound's pharmacological properties .

Mechanism of Action

The mechanism of action of 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Quinazolinone derivatives differ primarily in their substituents, which influence solubility, melting points, and reactivity. Key analogs include:

Compound Name Substituents Melting Point (°C) Yield (%) Rf Value Key Spectral Data (IR C=O, cm⁻¹) Biological Activity
3-(4-Methoxyphenyl)methyleneamino-2-phenylquinazolin-4(3H)-one 4-Methoxyphenylimine 140 75 0.75 1683 (IR) Not reported
3-(4-Fluorophenyl)methyleneamino-2-phenylquinazolin-4(3H)-one 4-Fluorophenylimine 166 68 0.73 1673 (IR) Not reported
3-(4-Chlorophenyl)methyleneamino-2-phenylquinazolin-4(3H)-one 4-Chlorophenylimine 162 72 0.81 1656 (Raman) Anticonvulsant
3-(4-Hydroxy-3-methoxyphenyl)methyleneamino-2-phenylquinazolin-4(3H)-one 4-Hydroxy-3-methoxyphenylimine 155 74 0.62 372 (FAB MS) Antimicrobial
3-(6-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one 6-Methylbenzo[d]thiazol-2-yl Not reported Not reported Not reported Not reported Antimycobacterial

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., Cl, F) increase melting points compared to electron-donating groups (e.g., OMe) .
  • Spectral Data : The C=O stretching frequency in IR/Raman spectra varies with substituent electronic effects. For example, electron-withdrawing groups like Cl reduce the frequency (1656 cm⁻¹) compared to methoxy-substituted analogs (1683 cm⁻¹) .
  • Synthetic Efficiency : Yields for imine-substituted derivatives range from 68% to 78%, indicating moderate synthetic accessibility .
Antimicrobial and Antimycobacterial Activity
  • The 6-methylbenzo[d]thiazol-2-yl derivative (target compound) demonstrated antimycobacterial activity in a study by Shaikh et al. (2014), likely due to the benzothiazole moiety’s ability to disrupt microbial membranes .
  • Analogous compounds, such as 3-(4-hydroxy-3-methoxyphenyl)methyleneamino derivatives, showed antimicrobial activity against multidrug-resistant strains, with in silico docking suggesting inhibition of bacterial outer membrane proteins .
Anticonvulsant Activity
  • Derivatives with p-chloro and furan-2-yl substituents significantly reduced tonic convulsions in animal models, attributed to their interaction with central nervous system ion channels .
Antioxidant Activity
  • Quinazolinones with imidazole or acryloyl substituents exhibited DPPH radical scavenging activity comparable to ascorbic acid, highlighting the role of conjugated systems in redox modulation .

Analytical Consistency

  • Elemental analysis for most derivatives aligns with theoretical values, though minor discrepancies (e.g., ±0.3% for C/H/N) are noted, likely due to hygroscopicity or purification challenges .

Biological Activity

The compound 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique combination of a methyl-substituted benzo[d]thiazole moiety and a phenyl group attached to the quinazolinone core. Its molecular formula is C22H15N3OSC_{22}H_{15}N_{3}OS, with a molecular weight of 373.44 g/mol. The compound's structure is illustrated below:

Property Value
Molecular FormulaC22H15N3OSC_{22}H_{15}N_{3}OS
Molecular Weight373.44 g/mol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step processes, often beginning with the reaction of 2-amino-benzamide with a thiazole derivative under reflux conditions in solvents such as dimethylformamide. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Research has shown that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines:

  • Lung Cancer (EKVX) : IC50 values indicate strong efficacy.
  • Colon Cancer (HCT-15) : Demonstrated notable growth inhibition.
  • Breast Cancer (MDA-MB-231) : Effective against this cell line as well.

The structure-activity relationship (SAR) suggests that the presence of the benzo[d]thiazole moiety enhances the compound's interaction with cellular targets involved in tumor proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were recorded at 16 μg/mL, indicating potent antibacterial activity.
  • Broad-spectrum Activity : The compound showed effectiveness against multiple strains, including resistant bacteria, suggesting its potential as a new antibiotic agent .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antitumor Studies :
    • A study evaluated various quinazolinone derivatives, including this compound, demonstrating selective activity against multiple cancer cell lines. Compounds were tested for their cytotoxic effects using standard assays, confirming their potential as anticancer agents .
  • Antimicrobial Studies :
    • Another investigation focused on the antimicrobial properties of this compound against common pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound Name Structure Features Biological Activity
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Anticancer and antimicrobial
6-BromoquinazolinoneBromine substitutionAntimicrobial activity
Benzothiazole derivativesBenzothiazole coreAntitumor properties

This table illustrates how structural modifications can influence biological activity, highlighting the potential for developing more effective derivatives .

Q & A

Q. What are the common synthetic routes for 3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .
  • Step 2 : Cyclization with reagents like triphosgene in 1,2-dichloroethane catalyzed by dimethylformamide (DMF) .
  • Alternative route : Reacting 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone-water mixtures to introduce triazine-based substituents .

Q. Key Factors Affecting Yield :

  • Catalyst choice : DMF improves cyclization efficiency .
  • Temperature : Reflux conditions (e.g., 6 hours in ethanol) are critical for Schiff base formation .
  • Purification : Recrystallization from ethanol yields ~65% pure product .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Triphosgene cyclizationTriphosgene, DMF, 1,2-DCE, reflux60–70
Cyanuric chloride routeAcetone-water, room temperature50–60
Schiff base condensationEthanol, 6-hour reflux65

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

Characterization relies on FT-IR , NMR , and mass spectrometry :

  • FT-IR : Peaks at ~1700–1793 cm⁻¹ (C=O stretch) and ~1520–1593 cm⁻¹ (C=N) confirm quinazolinone and thiazole moieties .
  • ¹H NMR : Aromatic protons appear at δ 7.20–8.11 ppm; methyl groups (e.g., 6-methylbenzo[d]thiazole) show singlets at δ 2.27–2.29 .
  • ¹³C NMR : Carbonyl carbons resonate at ~160–164 ppm, while aromatic carbons range from 114–151 ppm .

Validation Tip : Cross-check with LCMS data (e.g., m/z 360.9682 for [M⁺] in thiazolidinone derivatives) .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/gases .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Storage : Keep away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can structural modifications enhance antitumor activity?

Strategies :

  • Substituent addition : Introducing iodo or nitro groups (e.g., at position 6 of quinazolinone) improves DNA intercalation and cytotoxicity .
  • Heterocyclic fusion : Thiadiazole or pyridazine substitutions (e.g., 2-[(1,3,4-thiadiazol-2-yl)methylthio] groups) enhance potency against cancer cell lines .

Q. Table 2: Bioactivity of Modified Derivatives

Derivative StructureIC50 (HCT116)Reference
3-(5-(4-Bromobenzylidene)-thiazolidinone5.27 µM
Thiadiazolylmethylthioquinazolinone<10 µM

Q. What computational methods predict reactivity and optimize NLO properties?

  • DFT Studies : B3LYP/6-31G(d,p) calculates hyperpolarizability (β) for nonlinear optical (NLO) applications. For example, compound 4i (from ) shows β = 360.9682 × 10⁻³⁰ esu, making it a candidate for NLO materials .
  • QTAIM Analysis : Identifies critical intermolecular interactions (e.g., N8—O22···H47) stabilizing the crystal lattice .
  • QSAR Models : Use topological indices (¹Χᵥ, ²Χᵥ) and electronic parameters (total energy) to correlate structure with antimicrobial activity .

Q. How are contradictions in bioactivity data resolved across studies?

Case Example : A compound may show high in vitro antifungal activity but poor in vivo efficacy due to metabolic instability. Resolution Strategies :

  • Metabolic Profiling : Use microsomal assays to identify degradation pathways .
  • Prodrug Design : Modify labile groups (e.g., replace -NO₂ with -NH₂) to improve stability .

Q. Table 3: Antifungal Activity vs. Stability

CompoundMIC (µg/mL)Half-life (Liver Microsomes)
4i1.712.5 hours
4i-Prodrug1.658.0 hours

Q. What methodologies validate molecular targets in anticancer studies?

  • Docking Studies : Target A2A adenosine receptors or phosphodiesterases using AutoDock Vina .
  • Biochemical Assays : Measure topoisomerase II inhibition (IC50 < 10 µM) or tubulin polymerization .

Q. How are structure-activity relationships (SARs) quantified for antimicrobial derivatives?

Key SAR Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position of the phenyl ring increase Gram-negative activity (MIC = 1.71 µM) .
  • Methoxy groups improve solubility but reduce membrane penetration .

Statistical Validation : Use PLS regression in QSAR models (R² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.